molecular formula C8H6N4O3 B1335085 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid CAS No. 339310-80-4

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B1335085
M. Wt: 206.16 g/mol
InChI Key: GMGDTZSHJQPPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is a derivative of benzoic acid, which is characterized by the presence of a tetrazole ring. The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms. This structure is known for its energetic properties and its use in pharmaceuticals due to its mimicry of the carboxylate group. Although the provided papers do not directly discuss 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, they offer insights into closely related compounds that can help infer some of its properties and behaviors.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid has been studied using spectral methods and X-ray crystallography. For instance, the structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was examined, and quantum mechanical calculations were performed to understand its geometries and vibrational wavenumbers . These methods can be applied to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid to determine its precise molecular geometry and confirm the presence of intramolecular hydrogen bonding, which is common in such compounds.

Chemical Reactions Analysis

The chemical reactivity of tetrazole-containing compounds can be quite complex. For example, 2-(tetrazol-5-yl)benzoic acid was shown to undergo photoisomerization and ring cleavage reactions when isolated in solid nitrogen and exposed to specific wavelengths of light . These reactions resulted in the formation of new conformers and a carbodiimide derivative. This suggests that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may also exhibit interesting photochemical behavior, potentially leading to the formation of various photoproducts under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid can be inferred from studies on related compounds. The infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid provide insights into the vibrational modes and stability of the tetrazole ring . These properties are crucial for understanding the compound's behavior under different environmental conditions, such as temperature, light exposure, and solvent interactions. The presence of the hydroxy group may also contribute to the compound's solubility and its ability to form hydrogen bonds, affecting its crystallinity and melting point.

Scientific Research Applications

  • Energetic Materials

    • Tetrazoles are used in the synthesis of energetic materials . For instance, 1-hydroxy-5H-tetrazole (HTO) and bis(1-hydroxytetrazol-5-yl)triazene (H3T) are synthesized, circumventing the formation of 2-hydroxy-5H-tetrazole . The synthesis involves several salts, resulting in the formation of new primary and secondary explosives containing the 1-oxidotetrazolate unit .
    • The detonation properties can be adjusted to the requirements for those of a secondary explosive by forming the hydroxylammonium or hydrazinium salts, or to meet the requirements of a primary explosive by forming the silver salt .
  • Pharmaceutical Uses

    • Tetrazole is a bioisostere of the carboxylic acid group, and can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
  • Molecular Docking

    • Tetrazole compounds are used in molecular docking, an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics .
  • Synthesis of Bis-Heterocyclic Systems

    • With the synthesis of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole is produced . This compound is a hybrid molecule of the two in energetic materials chemistry established bis-heterocyclic motifs .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” could involve further studies on its synthesis, chemical reactions, and biological activities. It could also be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-hydroxy-5-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGDTZSHJQPPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389682
Record name 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

CAS RN

339310-80-4
Record name 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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